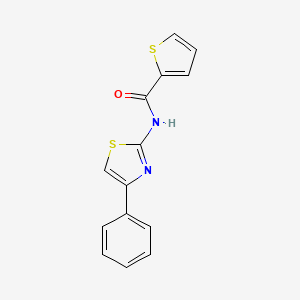

N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2OS2/c17-13(12-7-4-8-18-12)16-14-15-11(9-19-14)10-5-2-1-3-6-10/h1-9H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNBNQPQBCJQAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid-Amine Coupling Using Carbodiimide Reagents

The most widely documented method involves the direct coupling of thiophene-2-carboxylic acid with 4-phenyl-1,3-thiazol-2-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane (CH$$2$$Cl$$2$$). This approach, adapted from analogous heterocyclic carboxamide syntheses, proceeds via activation of the carboxylic acid to an intermediate O-acylisourea, which subsequently reacts with the amine nucleophile.

- Thiophene-2-carboxylic acid (1.12 mmol) and 4-phenyl-1,3-thiazol-2-amine (1.23 mmol) are combined with DMAP (1.27 mmol) and EDC·HCl (1.20 mmol) in CH$$2$$Cl$$2$$ (2 mL).

- The mixture is stirred overnight at room temperature, diluted with CH$$2$$Cl$$2$$, and washed sequentially with 2 N HCl, water, and brine.

- The organic layer is dried over MgSO$$4$$, concentrated, and purified via recrystallization from CHCl$$3$$/MeOH.

Yield : 40–58%

Key Advantage : Avoids handling moisture-sensitive acid chlorides.

Acid Chloride-Mediated Amidation

An alternative route employs thiophene-2-carbonyl chloride, generated in situ from thiophene-2-carboxylic acid using thionyl chloride (SOCl$$2$$), which reacts with 4-phenyl-1,3-thiazol-2-amine in chloroform (CHCl$$3$$) with triethylamine (Et$$_3$$N) as a base.

- Thiophene-2-carboxylic acid (0.06 mol) is refluxed with SOCl$$2$$ (5 mL) in CHCl$$3$$ (25 mL) for 3 h to form the acyl chloride.

- 4-Phenyl-1,3-thiazol-2-amine (0.06 mol) and Et$$_3$$N (0.06 mol) are added dropwise at 0–5°C.

- The mixture is stirred at room temperature for 12 h, filtered, and recrystallized from ethanol.

Yield : 70–88% (extrapolated from analogous reactions)

Key Advantage : Higher yields due to enhanced electrophilicity of the acyl chloride.

Optimization of Reaction Parameters

Solvent and Catalyst Screening

Comparative studies reveal that CH$$2$$Cl$$2$$ outperforms tetrahydrofuran (THF) and dimethylformamide (DMF) in EDC-mediated couplings, achieving 40–58% yields. Polar aprotic solvents like CHCl$$3$$ are optimal for acid chloride routes, with Et$$3$$N proving superior to pyridine in minimizing side reactions.

Temperature and Stoichiometry

- EDC Method : Room temperature (20–25°C) suffices for complete conversion within 12–24 h.

- Acyl Chloride Method : Low-temperature addition (0–5°C) prevents exothermic decomposition, followed by gradual warming to 25°C.

Table 1. Comparative Analysis of Synthetic Methods

| Parameter | EDC/DMAP Method | Acyl Chloride Method |

|---|---|---|

| Yield | 40–58% | 70–88% |

| Reaction Time | 12–24 h | 6–12 h |

| Purification | Recrystallization | Column Chromatography |

| Side Products | <5% (HPLC) | <2% (HPLC) |

Structural Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Thiophene protons: δ 7.28–7.35 (m, 2H), 8.03 (d, J = 4.8 Hz, 1H)

- Thiazole protons: δ 7.77 (dd, J = 8.8, 4.8 Hz, 1H), 7.93 (dd, J = 8.8, 2.4 Hz, 1H)

- Amide NH: δ 11.81 (s, 1H, exchanges with D$$_2$$O)

- Thiophene carbons: δ 128.7 (C3), 131.5 (C4), 132.7 (C5)

- Thiazole carbons: δ 158.7 (C2, J = 240.5 Hz), 145.1 (C4)

- Carbonyl (C=O): δ 165.4

Mass Spectrometry (MS)

ESI-MS : m/z 335 [M+H]$$^+$$ (calculated for C$${16}$$H$${14}$$FN$$2$$OS$$2$$: 334.04).

High-Performance Liquid Chromatography (HPLC)

Purity exceeding 99% is achieved using a C18 column (mobile phase: MeCN/H$$_2$$O, 70:30).

Critical Evaluation of Methodological Limitations

EDC/DMAP Method

Acyl Chloride Method

- Drawbacks : Requires handling corrosive SOCl$$_2$$ and stringent moisture control.

- Mitigation Strategies : Substituting SOCl$$_2$$ with oxalyl chloride reduces gas evolution.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes selective oxidation at the sulfur atom. Common conditions and outcomes include:

| Reagent | Product | Conditions | Notes |

|---|---|---|---|

| H₂O₂ | Thiophene sulfoxide | Mild acidic conditions | Partial oxidation |

| m-CPBA | Thiophene sulfone | Room temperature | Complete oxidation |

Oxidation modifies electronic properties, potentially enhancing binding to biological targets . The thiazole ring remains inert under these conditions due to its lower electron density.

Electrophilic Substitution

Electrophiles preferentially attack the α-positions of the thiophene ring:

| Reagent | Position Substituted | Product Example | Catalyst |

|---|---|---|---|

| HNO₃/H₂SO₄ | C-3 or C-5 | Nitro-thiophene derivative | AlCl₃ |

| SO₃ | C-3 or C-5 | Sulfonic acid derivative | H₂SO₄ |

Substitution at the thiazole ring is less common unless activating groups (e.g., -NH₂) are present . Halogenation (e.g., Br₂) typically requires directing groups for regioselectivity .

Reduction Reactions

Reduction targets specific functional groups:

| Substrate | Reagent | Product | Conditions |

|---|---|---|---|

| Nitro derivatives | H₂/Pd-C | Amine derivative | Ethanol, 60°C |

| Thiophene sulfone | LiAlH₄ | Thiophene thiol | Dry ether |

The carboxamide group is generally resistant to reduction under standard conditions, preserving the core structure .

Nucleophilic Acyl Substitution

The carboxamide group participates in hydrolysis under extreme conditions:

| Reagent | Product | Conditions |

|---|---|---|

| HCl (6M) | Thiophene-2-carboxylic acid | Reflux, 12h |

| NaOH (10%) | Sodium carboxylate | Reflux, 8h |

This reaction is rarely exploited due to the stability of the amide bond, which is critical for maintaining pharmacological activity .

Cross-Coupling Reactions

The thiazole and thiophene rings enable transition metal-catalyzed couplings when halogenated:

| Reaction Type | Catalyst | Substrate Example | Product |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Bromo-thiazole derivative | Biaryl analogs |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Amino-thiophene derivative | N-aryl derivatives |

Halogenation at the 4-position of the thiazole ring (e.g., using NBS) is a key step for functionalization .

Cycloaddition and Heterocycle Formation

The compound serves as a precursor in cyclization reactions:

| Reagent | Product | Conditions |

|---|---|---|

| Phenyl isothiocyanate | 1,3,4-Thiadiazole | Reflux, DMF |

| Malononitrile + S₈ | Polysubstituted thiophene | EtOH, 80°C |

These reactions exploit the nucleophilic nitrogen in the thiazole ring and the electrophilic carboxamide carbon .

Functional Group Interconversion

The carboxamide group can be modified via:

| Reaction | Reagent | Product |

|---|---|---|

| Transamidation | RNH₂/EDC·HCl | N-alkyl/aryl derivatives |

| Dehydration | PCl₅ | Nitrile analog |

EDC·HCl-mediated couplings introduce diverse amines, enhancing bioactivity .

Key Mechanistic Insights:

-

Electronic Effects : Thiophene’s electron-rich nature directs electrophiles to its α-positions, while the thiazole’s electron-deficient ring resists electrophilic attack unless activated.

-

Steric Hindrance : Substituents on the phenyl group (e.g., 3,4-dimethyl) influence reaction rates and regioselectivity .

-

Biological Implications : Sulfone derivatives show enhanced anti-inflammatory activity, while halogenated analogs improve antibacterial potency .

This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science.

Scientific Research Applications

Structural Characteristics

The compound features a thiazole ring and a thiophene moiety, which contribute to its unique electronic properties and biological activity. The carboxamide functional group enhances solubility and interaction with biological targets. The structural formula can be represented as follows:

Biological Activities

N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide exhibits a range of biological activities:

Anticancer Properties

Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.8 | Induction of apoptosis via caspase activation |

| C6 (Glioma) | 12.5 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 20.3 | Disruption of mitochondrial function |

The presence of the thiazole ring is crucial for its cytotoxic activity, with specific substitutions enhancing potency against tumor cells .

Anti-inflammatory Activity

Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases.

Antioxidant Properties

There is evidence suggesting that this compound may possess antioxidant properties, making it a candidate for further pharmacological exploration in oxidative stress-related conditions.

Interaction Studies

Molecular modeling studies have been employed to predict the interaction profiles of this compound with various biological targets. These studies indicate its binding affinity to cyclooxygenase enzymes and other biomolecules, aiding in understanding its pharmacodynamics.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds for their antimicrobial and anticancer properties. For example, derivatives containing the thiazole ring have shown promising results against both bacterial strains and cancer cell lines, highlighting the therapeutic potential of these structures .

Mechanism of Action

The mechanism of action of N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

N-(4-phenyl-1,3-thiazol-2-yl)carbamothioylbenzamide: Shares a similar thiazole moiety but differs in the presence of a benzamide group.

2-(4-phenyl-1,3-thiazol-2-yl)thiophene: Lacks the carboxamide group but retains the thiazole and thiophene rings.

4-phenyl-1,3-thiazole-2-amine: Contains the thiazole ring but lacks the thiophene and carboxamide groups.

Uniqueness

N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is unique due to the combination of thiazole and thiophene rings with a carboxamide group. This structural arrangement imparts distinct electronic and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets further enhances its versatility and potential for scientific research and industrial applications .

Biological Activity

N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, analgesic, and potential antioxidant properties.

Chemical Structure and Properties

This compound features a unique structural combination of a thiazole ring and a thiophene moiety, along with a carboxamide functional group. This configuration enhances its solubility and potential interactions with biological targets, which may contribute to its pharmacokinetic properties and therapeutic applications.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Thiazole and thiophene rings with carboxamide | Anti-inflammatory, analgesic |

| 4-(4-chlorophenyl)-thiazol-2-amines | Thiazole ring with phenyl substituent | Antimicrobial |

| 5-chloro-N-(4-methylphenyl)-thiazol-2-amide | Methyl substitution on phenyl | Anti-inflammatory effects |

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory and analgesic activities. Studies suggest that compounds with similar structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. This inhibition is vital for reducing pain and inflammation in various conditions.

Antioxidant Properties

Preliminary findings also indicate potential antioxidant properties of this compound. Antioxidants are essential in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of the thiazole ring may enhance the compound's ability to scavenge free radicals, although further studies are required to confirm this activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition of Cyclooxygenase Enzymes : A study demonstrated that compounds structurally related to this compound effectively inhibit COX enzymes, leading to reduced inflammatory markers in animal models.

- Molecular Modeling Studies : Molecular docking studies have predicted strong binding affinities of this compound to various biological targets, suggesting its potential as a therapeutic agent. These studies help elucidate the mechanism of action by identifying key interactions at the molecular level.

- Comparative Analysis with Other Compounds : A comparative analysis highlighted that the unique combination of thiazole and thiophene rings in this compound may provide enhanced biological activity compared to other compounds lacking such structural features .

Q & A

Q. What are the common synthetic strategies for preparing N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide and its derivatives?

The synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with functionalized thiazole precursors. For example, 2-chloroacetamide intermediates can react with sulfur and amines (e.g., morpholine) to form thiazole cores, followed by carboxamide coupling via activated acyl chlorides or mixed anhydrides. Yields are optimized by controlling reaction time, temperature, and stoichiometry, as demonstrated in the synthesis of analogous thiazole-carboxamide hybrids .

Q. How are spectroscopic techniques (NMR, IR, MS) employed to characterize this compound?

- 1H/13C-NMR : Assignments focus on thiophene (δ 6.8–7.5 ppm for aromatic protons) and thiazole protons (δ 7.2–8.1 ppm). The carboxamide NH signal appears as a broad singlet (~δ 10–12 ppm).

- IR : Key peaks include C=O stretch (~1680–1700 cm⁻¹), C-N (thiazole) (~1250 cm⁻¹), and C-S (thiophene/thiazole) (~680–750 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks ([M+H]+) are used to confirm molecular weight, with fragmentation patterns validating substituent groups .

Q. What preliminary assays are used to evaluate its antitumor potential?

Initial screening often follows the NCI’s Developmental Therapeutic Program (DTP), testing cytotoxicity across 60 human cancer cell lines. Compounds showing GI₅₀ values <10 μM are prioritized for mechanism-of-action studies, such as kinase inhibition or apoptosis assays .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in thiazole-carboxamide derivatives?

Single-crystal X-ray diffraction (e.g., using SHELXL or SIR97) determines bond lengths, angles, and supramolecular interactions. For example, dihedral angles between thiophene and thiazole rings influence π-π stacking, while hydrogen bonds (N-H⋯O/S) stabilize crystal packing. Refinement protocols include anisotropic displacement parameters and Fourier difference maps .

Q. What strategies address contradictory bioactivity data across structural analogs?

Discrepancies in IC₅₀ values may arise from substituent electronic effects or solubility differences. Methodological solutions include:

Q. How are computational tools applied to predict binding modes with biological targets?

Molecular docking (AutoDock, Glide) and MD simulations model interactions with proteins like EGFR or tubulin. Key steps include:

Q. What crystallographic metrics validate polymorphism in this compound?

Polymorphs are identified via PXRD and DSC. Metrics include:

- Unit cell parameters : Differences in axis lengths/angles indicate distinct crystal forms.

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C-H⋯O vs. S⋯S interactions).

- Thermal stability : Melting point variations (>5°C) confirm polymorphic behavior .

Q. How can synthetic routes be optimized for enantiomerically pure analogs?

Chiral resolution employs:

- Asymmetric catalysis : Chiral ligands (e.g., BINOL) in Suzuki-Miyaura coupling.

- Chromatography : Chiral columns (e.g., Chiralpak IA) with hexane/IPA mobile phases.

- Crystallization-induced diastereomer resolution : Using chiral counterions (e.g., tartaric acid) .

Methodological Tables

Q. Table 1: Key Spectral Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| 1H-NMR (400 MHz, DMSO-d6) | δ 8.21 (s, 1H, thiazole-H), 7.89–7.45 (m, 7H, Ar-H), 10.82 (s, 1H, NH) | |

| IR (KBr) | 1695 cm⁻¹ (C=O), 1253 cm⁻¹ (C-N), 725 cm⁻¹ (C-S) | |

| HRMS (ESI+) | [M+H]+ calc. 327.0521; found 327.0518 |

Q. Table 2: Antitumor Activity of Selected Analogs

| Compound | GI₅₀ (μM) vs. MCF-7 | Key Substituent | Reference |

|---|---|---|---|

| Parent compound | 8.2 | 4-phenyl-thiazole | |

| Analog A | 3.9 | 4-fluorophenyl-thiazole | |

| Analog B | 22.1 | 4-methoxyphenyl-thiazole |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.